molecular formula C14H13N3O B7549498 N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B7549498
M. Wt: 239.27 g/mol
InChI Key: LIKFPTSQRAKHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as TAK-915, is a small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds known as pyrazole carboxamides, which have been shown to have a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is believed to enhance the activity of the GABA-A receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is that it has been shown to be effective in animal models of cognitive impairment, suggesting that it may have potential as a treatment for cognitive disorders in humans. However, one limitation of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide on cognitive function and neuronal health. Finally, there is potential for the use of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies for the treatment of cognitive disorders.

Scientific Research Applications

N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been the subject of several scientific studies aimed at investigating its potential as a treatment for cognitive disorders. One study published in the Journal of Medicinal Chemistry showed that N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide improved cognitive function in rats with cognitive impairment induced by scopolamine. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide improved memory retention in a mouse model of Alzheimer's disease.

properties

IUPAC Name

N-(3-ethynylphenyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-4-11-6-5-7-12(9-11)15-14(18)13-8-10(2)16-17(13)3/h1,5-9H,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKFPTSQRAKHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Synthesis routes and methods

Procedure details

A dry 25 mL flask was charged with 2,5-dimethyl-2H-pyrazole-3-carbonyl chloride (0.135 g, 0.854 mmol) and THF (5 mL) was added. 3-Ethynyl-phenylamine (0.100 g, 0.854 mmol) was added to the THF solution of the acid chloride followed by NEt3, and the mixture was allowed to stir at 55° C. The reaction mixture was then allowed to cool to room temperature. The reaction was extracted twice with EtOAc (˜5 mL) and water (˜10 mL) followed by saturated aqueous NaHCO3(˜10 mL). The combined organic layers were dried over anhydrous Na2SO4 (s) and then concentrated. The crude residue was purified by chromatography (silica gel, gradient elution EtOAc/Hexanes 0 to 60%). The product containing fractions were concentrated to give the title compound as a tan solid (147 mg. 72%).
Quantity
0.135 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.